![molecular formula C19H21NO4 B12815964 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol](/img/structure/B12815964.png)
9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethyleneberberine is a metabolite of berberine, an isoquinoline alkaloid found in various plants such as Berberis species. This compound has garnered attention due to its enhanced ability to cross the blood-brain barrier compared to berberine. Demethyleneberberine exhibits anti-inflammatory, antioxidant, and mitochondrial targeting properties, making it a potential therapeutic agent for neurodegenerative disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Demethyleneberberine can be synthesized through the demethylation of berberine. This process involves the removal of a methyl group from berberine, typically using reagents such as boron tribromide or other demethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of demethyleneberberine often involves the extraction of berberine from natural sources followed by its chemical modification. The extraction process includes the use of solvents to isolate berberine from plant materials, followed by purification steps. The demethylation process is then carried out on a larger scale using industrial-grade reagents and equipment to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Demethyleneberberine undergoes various chemical reactions, including:
Oxidation: Demethyleneberberine can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert demethyleneberberine into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the demethyleneberberine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demethyleneberberine, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Demethyleneberberine is used in studies related to cellular oxidative stress and mitochondrial function.
Medicine: It shows promise as a therapeutic agent for neurodegenerative disorders, pulmonary fibrosis, and other inflammatory conditions.
Industry: Demethyleneberberine is used in the development of pharmaceuticals and nutraceuticals
Mecanismo De Acción
Demethyleneberberine exerts its effects through several molecular pathways:
Anti-inflammatory: It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation.
Antioxidant: It scavenges reactive oxygen species, protecting cells from oxidative damage.
Mitochondrial Targeting: Demethyleneberberine enhances mitochondrial function and reduces mitochondrial oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Berberine: The parent compound of demethyleneberberine, known for its broad-spectrum pharmacological activities.
Berberrubine: Another metabolite of berberine with similar properties.
Thalifendine: A related compound with distinct pharmacological effects.
Jatrorrhizine: Another isoquinoline alkaloid with comparable biological activities.
Columbamine: A structurally similar compound with unique pharmacological properties.
Uniqueness of Demethyleneberberine
Demethyleneberberine stands out due to its superior ability to cross the blood-brain barrier and its potent anti-inflammatory and antioxidant properties. These characteristics make it a promising candidate for treating neurodegenerative disorders and other conditions involving oxidative stress and inflammation .
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
9,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 |
Clave InChI |
HNESGTKRCNCDKX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)O)C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


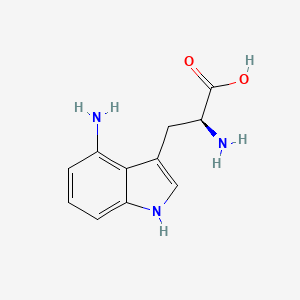
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)
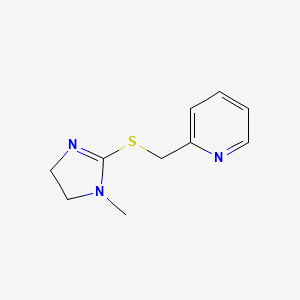
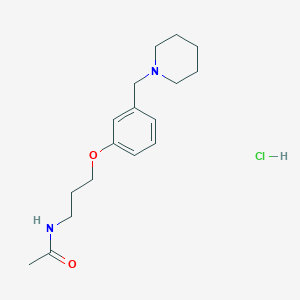
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
![1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12815923.png)

![5-Chloro-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12815928.png)
![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)
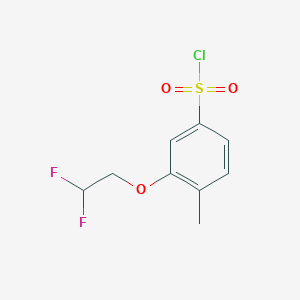
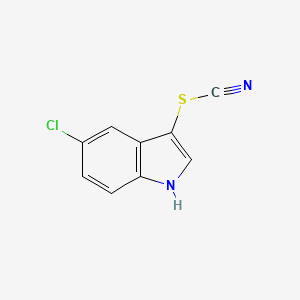
![2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12815937.png)
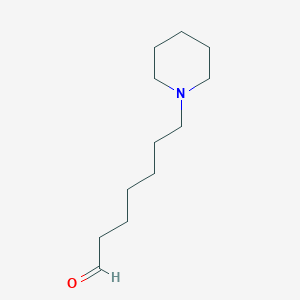
![2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12815956.png)
